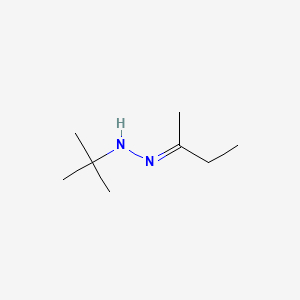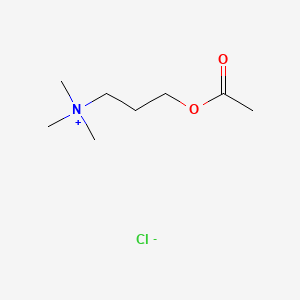
(3-Hydroxypropyl)trimethylammonium chloride acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypropyl)trimethylammonium chloride acetate is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium chloride acetate typically involves the reaction of trimethylamine with 3-chloro-1,2-propanediol. The reaction is carried out in the presence of a suitable solvent, such as water or methanol, under controlled temperature conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous feeding of reactants and efficient mixing to ensure uniformity. The reaction mixture is then subjected to purification steps, including filtration and drying, to obtain the final product in high purity .
化学反応の分析
Types of Reactions
(3-Hydroxypropyl)trimethylammonium chloride acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
(3-Hydroxypropyl)trimethylammonium chloride acetate has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell surfaces.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of cationic polymers, textile treatments, and water treatment processes
作用機序
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes or anionic polymers, leading to changes in their properties. The molecular targets include cell surface receptors and negatively charged biomolecules. The pathways involved often include electrostatic interactions and hydrogen bonding .
類似化合物との比較
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
- (2-Chloroethyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
(3-Hydroxypropyl)trimethylammonium chloride acetate is unique due to its specific hydroxyl group, which enhances its reactivity and allows for additional functionalization. This makes it particularly useful in applications requiring strong cationic properties and the ability to form stable complexes with anionic species .
特性
CAS番号 |
16332-31-3 |
|---|---|
分子式 |
C8H18ClNO2 |
分子量 |
195.69 g/mol |
IUPAC名 |
3-acetyloxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ZMIXRVAOLSENHS-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
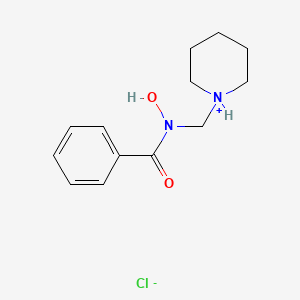
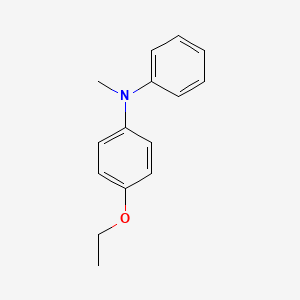
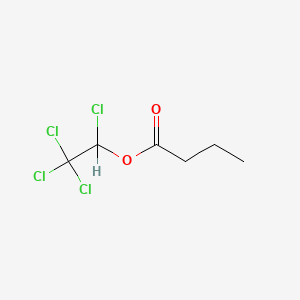
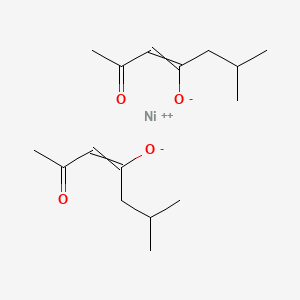
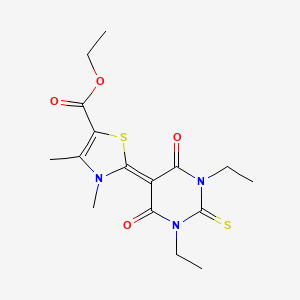
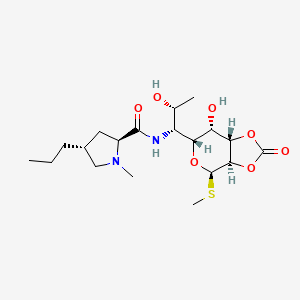

![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

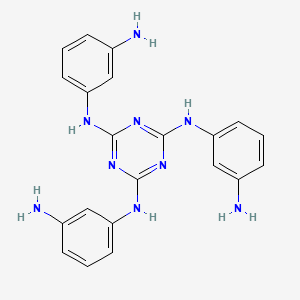
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

